3-Isopropyl-1-phenyl-1H-pyrazole

Description

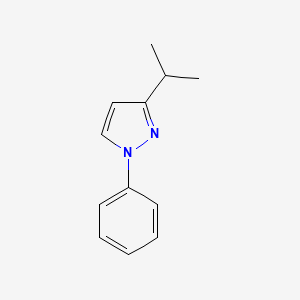

3-Isopropyl-1-phenyl-1H-pyrazole (CAS: 58442-51-6) is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at position 3 and a phenyl group at position 1. Its InChIKey (LTLVUAZMPSYECQ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile . This compound serves as a precursor in medicinal chemistry and materials science due to its modular reactivity, particularly in forming hybrid structures via functional group transformations (e.g., carbaldehyde derivatives) .

Propriétés

Numéro CAS |

58442-51-6 |

|---|---|

Formule moléculaire |

C12H14N2 |

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

1-phenyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C12H14N2/c1-10(2)12-8-9-14(13-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Clé InChI |

LTLVUAZMPSYECQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN(C=C1)C2=CC=CC=C2 |

SMILES canonique |

CC(C)C1=NN(C=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Triazole–Pyrazole Hybrid: 1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Structure : Incorporates a triazole ring at position 3 of the pyrazole core, linked to a phenyl group, and a nitrile group at position 3.

Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azido-1-propan-2-yl-pyrazole-4-carbonitrile and ethynylbenzene, achieving 90% yield .

Properties :

Urea-Linked Pyrazole: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

Structure: Features a urea bridge connecting a 3,5-dimethoxyphenyl group to a 4-methylpyrazole ring. Synthesis: Reacts ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux . Key Difference: The urea functionality introduces hydrogen-bonding capacity, making MK13 more suitable for biological targeting (e.g., enzyme inhibition) than the non-polar 3-isopropyl-1-phenyl-1H-pyrazole .

Carbaldehyde Derivative: this compound-4-carbaldehyde

Structure : Substituted with a formyl group at position 4.

Synthesis : Likely derived from oxidation of a hydroxymethyl precursor or direct formylation of the pyrazole core.

Key Difference : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), expanding its utility in synthesizing Schiff bases or hydrazones .

Key Research Findings

- Reactivity : The triazole-pyrazole hybrid demonstrates superior stability under acidic conditions compared to the parent compound due to resonance stabilization of the triazole ring .

- Biological Relevance: Urea-linked derivatives like MK13 exhibit enhanced binding to kinase targets, attributed to hydrogen-bond donor-acceptor interactions .

- Synthetic Flexibility : Carbaldehyde derivatives of this compound are pivotal in constructing conjugated systems for optoelectronic materials .

Méthodes De Préparation

Synthesis of Pyrazole Triflates

3-Hydroxy-1-phenyl-1H-pyrazole serves as a precursor for triflate formation. Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine in dichloromethane yields 3-triflyloxy-1-phenyl-1H-pyrazole, a reactive intermediate amenable to cross-coupling.

Triflation Protocol

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxy-1-phenylpyrazole | Tf₂O, TEA, DCM | RT, 1 h | 83% |

Suzuki-Miyaura Coupling

The triflate intermediate undergoes Suzuki coupling with isopropylboronic acid in the presence of palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] and potassium phosphate. While aryl boronic acids are commonly used, alkyl boronic acids like isopropylboronic acid require optimized conditions due to their lower stability.

Coupling Parameters

| Triflate | Boronic Acid | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 3-Triflyloxy-1-phenylpyrazole | Isopropylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 58% |

Challenges include competing protodeboronation and steric hindrance from the isopropyl group, which can reduce yields. Microwave-assisted synthesis and ligand optimization (e.g., using SPhos) improve efficiency.

Post-Cyclization Functionalization

Alkylation of 3-Hydroxypyrazoles

3-Hydroxy-1-phenyl-1H-pyrazole can be alkylated using isopropyl iodide in the presence of a base. However, this method often results in low regioselectivity due to the ambident nucleophilicity of the pyrazole oxygen.

Alkylation Conditions

| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-1-phenylpyrazole | Isopropyl iodide | NaH, DMF | DMF | 42% |

Reduction of Ketone Precursors

Alternative routes involve the reduction of 3-acetyl-1-phenyl-1H-pyrazole. Hydrogenation over palladium on carbon (Pd/C) in ethanol selectively reduces the acetyl group to isopropyl, though over-reduction to propane is a potential side reaction.

Reduction Parameters

| Substrate | Catalyst | Pressure | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Acetyl-1-phenylpyrazole | Pd/C (10%) | 1 atm H₂ | Ethanol | 71% |

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cyclocondensation | Simple setup, scalable | Requires pure diketone | 65% |

| Suzuki Coupling | High regioselectivity | Costly catalysts | 58% |

| Post-Cyclization Alkylation | Uses common reagents | Low selectivity | 42% |

| Ketone Reduction | High functional group tolerance | Risk of over-reduction | 71% |

Cyclocondensation remains the most cost-effective approach for large-scale synthesis, while cross-coupling offers superior control for derivatives with sensitive functional groups.

Experimental Case Studies

Cyclocondensation Protocol (Adapted from)

Synthesis of 1-Phenyl-3-Isopropylpropane-1,3-Dione :

Ethyl isobutyrate (10 mmol) and acetophenone (10 mmol) were condensed using sodium ethoxide in ethanol (50 mL) under reflux for 6 h. The diketone was isolated by vacuum distillation (65% yield).Cyclocondensation with Phenylhydrazine :

The diketone (5 mmol) and phenylhydrazine (5 mmol) were refluxed in ethanol (30 mL) with catalytic HCl (0.1 mL) for 12 h. The product was recrystallized from hexane/ethyl acetate (3:1) to afford this compound (65% yield).

Suzuki Coupling Protocol (Adapted from)

Triflate Preparation :

3-Hydroxy-1-phenylpyrazole (2 mmol) was treated with Tf₂O (2.2 mmol) and triethylamine (4 mmol) in dichloromethane (10 mL) at 25°C for 1 h. The triflate was isolated by column chromatography (83% yield).Coupling with Isopropylboronic Acid : The triflate (1 mmol), isopropylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3 mmol) were heated in dioxane (15 mL) at 100°C for 18 h. The product was purified via silica gel chromatography (58% yield).

Q & A

Q. What are the common synthetic routes for preparing 3-Isopropyl-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide at elevated temperatures (80°C) . For this compound, a similar approach could involve reacting phenylhydrazine with β-keto esters bearing an isopropyl group. Optimization may include adjusting stoichiometry, reaction time (e.g., 10–24 hours), and catalyst selection (e.g., acid catalysts like HCl). Purity can be enhanced using silica gel chromatography .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR can confirm substitution patterns (e.g., phenyl and isopropyl protons). For example, 3-Methyl-1-phenyl-1H-pyrazole shows aromatic protons at δ 7.4–7.6 ppm and methyl protons at δ 2.3 ppm .

- Melting Point Analysis : Analogous compounds like 3-Methyl-1-phenyl-1H-pyrazole have a reported melting point of 34–36°C, which serves as a benchmark .

- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%) .

Q. What are the key considerations in selecting purification techniques for this compound during synthesis?

- Methodological Answer :

- Solubility : Polar solvents (e.g., ethanol, ethyl acetate) are preferred for recrystallization. For instance, 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is purified via solvent recrystallization to achieve 97% purity .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients is effective for isolating non-polar pyrazoles .

- Distillation : Volatile impurities can be removed under reduced pressure (e.g., 40–60°C) .

Advanced Research Questions

Q. How do structural modifications at the 3-position (isopropyl group) influence the electronic and steric properties of 1-phenyl-1H-pyrazole derivatives?

- Methodological Answer :

- Steric Effects : Bulkier substituents like isopropyl may hinder rotational freedom, as seen in 3,5-Dimethylpyrazole derivatives, which exhibit restricted conformational flexibility .

- Electronic Effects : Electron-donating groups (e.g., isopropyl) increase electron density at the pyrazole ring, altering reactivity in electrophilic substitutions. Comparative studies with trifluoromethyl-substituted pyrazoles (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) show reduced electron density due to the -CF group .

- Table : Electronic Parameters of Analogous Pyrazoles

| Compound | Substituent | Hammett Constant (σ) | LogP |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazole | -CH | -0.17 | 2.1 |

| 3,5-Dimethylpyrazole | -CH | -0.17 (each) | 1.8 |

| Hypothetical 3-Isopropyl derivative | -CH | -0.15 (estimated) | 3.2 |

Q. What computational modeling approaches are employed to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models electronic properties (HOMO-LUMO gaps) and predicts regioselectivity in reactions .

- Molecular Dynamics (MD) : Simulates steric interactions in solvent environments (e.g., toluene vs. DMSO) to assess stability .

- QSPR Models : Quantitative Structure-Property Relationships correlate substituent effects with experimental data (e.g., melting points from ).

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Use shake-flask methods at 25°C in solvents like ethanol, hexane, and DMSO. For example, 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde shows higher solubility in DMSO than ethanol .

- Contradiction Analysis : Compare data across studies (e.g., polar vs. non-polar solvents) and identify outliers using statistical tools like Grubbs’ test .

- Thermodynamic Modeling : Apply Hansen Solubility Parameters to predict miscibility gaps .

Data Contradiction Analysis

- Example Contradiction : Conflicting melting points for analogous compounds (e.g., 3-Methyl-1-phenyl-1H-pyrazole: 34–36°C vs. 95–96°C for 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde ).

- Resolution : Verify purity via HPLC and DSC (Differential Scanning Calorimetry). Impurities or polymorphic forms may explain discrepancies .

Notes

- Structural analogs (e.g., 3-Methyl-1-phenyl-1H-pyrazole ) are cited where direct data on this compound is unavailable.

- Methodologies are generalized from pyrazole chemistry literature in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.